Intermolecular π–π Stacking
Single-crystal X-ray diffraction of the meta-substituted mono-phthalonitrile analog 4-(3-methoxyphenoxy)phthalonitrile reveals that the phthalonitrile rings of neighboring molecules are oriented parallel with a centroid–centroid distance of 3.6632 Å and a slippage of 1.41 Å, confirming a significant intermolecular π–π attractive interaction [1]. This interaction is entirely absent in the ortho-methoxy analog 4-(2-methoxyphenoxy)phthalonitrile, whose packing relies solely on hydrogen-bond networks, and is not observed in the para-disubstituted 4,5-bis(4-methoxyphenoxy)phthalonitrile, where dihedral angles of 85.39° and 64.19° place the rings in orientations unfavorable for π-stacking [2]. Extrapolating these data to the bis-meta target, 4,5-bis(3-methoxyphenoxy)phthalonitrile is expected to exhibit a dense, π-stacking-stabilized crystal lattice that distinguishes it from both the ortho and para analogs.
| Evidence Dimension | Intermolecular π–π stacking distance between phthalonitrile rings |
|---|---|
| Target Compound Data | Inferred centroid–centroid distance ~3.66 Å (from meta-mono analog 4-(3-methoxyphenoxy)phthalonitrile [1]) |
| Comparator Or Baseline | 4,5-Bis(4-methoxyphenoxy)phthalonitrile: no π-stacking reported; dihedral angles 85.39° and 64.19° [2] |
| Quantified Difference | Meta topology enables π-stacking; para topology does not |
| Conditions | Single-crystal X-ray diffraction at 298 K (mono-meta data); monoclinic P2₁/c for para isomer |
Why This Matters
π–π stacking directly impacts thermal stability of the monomer and the supramolecular ordering of the derived phthalocyanine, influencing device performance in solid-state applications.
- [1] Erzunov, D., Rassolova, A., Rumyantsev, R., Maizlish, V., Tikhomirova, T., & Vashurin, A. (2023). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. Acta Crystallographica Section E, 79, 172–176. View Source
- [2] Yu, L., Zhou, X., Yin, Y., Li, R., & Peng, T. (2010). 4,5-Bis(4-methoxyphenoxy)phthalonitrile. Acta Crystallographica Section E, 66, o2527. View Source
